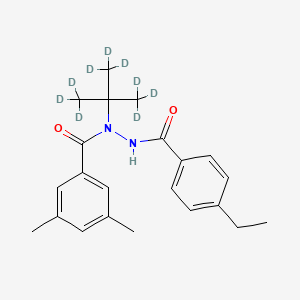

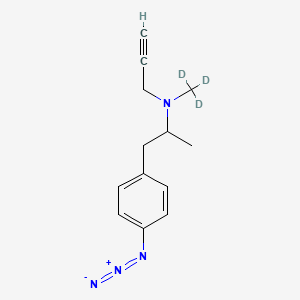

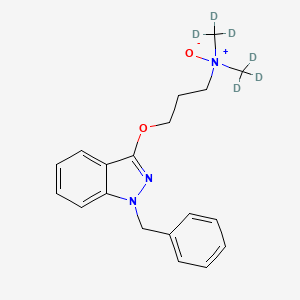

Tebufenozide-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tebufenozide-d9 is the deuterium labeled version of Tebufenozide . Tebufenozide is a nonsteroidal ecdysone agonist used to control pests . It has cytotoxic effects and induces apoptosis in HeLa and insect Tn5B1-4 cells .

Synthesis Analysis

Tebufenozide-d9 is a synthetic product with potential research and development risks . It is used as a stable isotope in research .

Molecular Structure Analysis

The molecular formula of Tebufenozide-d9 is C22H19D9N2O2 . The molecular weight is 361.53 .

Chemical Reactions Analysis

Tebufenozide-d9, like its non-deuterated counterpart, acts as an ecdysone agonist . It binds to the receptor sites of the molting hormone 20-hydroxyecdysone, causing premature and lethal molting .

Applications De Recherche Scientifique

Toxicity to Non-Target Species : Tebufenozide, an insect growth regulator, has been shown to have toxic effects on non-target arthropod species, such as the soil collembolan species Yuukianura szeptyckii. The study found significant negative effects on the hatching rate and molting frequency at high concentrations, along with changes in protein production rates (Yun-Sik Lee et al., 2018).

Cytotoxic Effects on Human Cells : Tebufenozide has been found to be cytotoxic to human cells, particularly HeLa cells. The study showed that tebufenozide could trigger G1/S cell cycle arrest and apoptosis in these cells, which raises concerns about its safety for mammals (Wenping Xu et al., 2017).

Resistance in Pests : Research on Spodoptera exigua, a pest species, shows that it developed significant resistance to tebufenozide after multiple generations of exposure. The resistance was found to be autosomal, incompletely recessive, and controlled by more than one gene, accompanied by a fitness cost for the resistant population (Bian Jia et al., 2009).

Environmental Safety : A study evaluating the effects of tebufenozide on soil invertebrates found no significant impact on survival, growth, and reproduction in the forest earthworm and four species of soil Collembola. This suggests tebufenozide might not pose a hazard to soil invertebrates under normal operational conditions (J. Addison, 1996).

Effect on Fish Immune Response : Exposure to tebufenozide in lake trout showed a stimulation of fish cell function and changes in percentages of cell types, indicating a difference in sensitivity between different types of cells to tebufenozide. This suggests the need for further studies on the impact of pesticides on fish immunity (D. Hamoutene et al., 2008).

Dissipation and Metabolism in Agriculture : The dissipation and metabolism of tebufenozide in cabbage and soil under open field conditions were studied, indicating that tebufenozide degrades rapidly in these environments. This study provides data for the safe use of tebufenozide in agriculture (Jielang Liu et al., 2016).

Pharmacokinetics and Metabolism : Research on the pharmacokinetics and metabolism of tebufenozide in various insect species (Spodoptera exigua, Spodoptera exempta, Leptinotarsa decemlineata) suggests that differences in toxicity between species cannot be attributed to pharmacokinetic and metabolic differences, indicating a complex interaction with the biology of each species (G. Smagghe & D. Degheele, 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-ASMGOKTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=CC=C(C=C2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tebufenozide-d9 | |

CAS RN |

1246815-86-0 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246815-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)